molecular formula C20H22N4O4S B10994400 methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10994400
M. Wt: 414.5 g/mol
InChI Key: FPTGCGOXMBTLDI-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the esterification step. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Indole derivatives: Compounds with the indole ring are known for their diverse biological activities and are widely studied in medicinal chemistry.

Uniqueness

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of indole, thiazole, and ester functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name This compound
InChI Key JIXZTROGDJBIMU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CN3C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways in the body. The indole moiety is known for its role in modulating various biological processes, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies indicate that it may interact with specific kinases involved in cancer progression .
  • Antiviral Properties : Research suggests that indole derivatives can inhibit viral replication by targeting viral enzymes and host cell receptors .
  • Antimicrobial Effects : The thiazole component is associated with antimicrobial activity, particularly against gram-positive bacteria and fungi .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported to be lower than those of standard chemotherapeutics .
  • Antiviral Research : In vitro studies showed that the compound effectively inhibited the replication of certain viruses, including influenza and HIV. The mechanism involved the disruption of viral entry into host cells .
  • Antimicrobial Activity : A series of tests revealed that the compound displayed notable antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

The following table compares this compound with other indole derivatives regarding their biological activities:

Compound NameAnticancer ActivityAntiviral ActivityAntimicrobial Activity
This compoundHighModerateHigh
Indole-3-acetic acidModerateLowLow
TryptophanLowModerateModerate

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-11(2)18-17(19(27)28-4)23-20(29-18)22-16(26)10-24-9-8-13-14(21-12(3)25)6-5-7-15(13)24/h5-9,11H,10H2,1-4H3,(H,21,25)(H,22,23,26)

InChI Key

FPTGCGOXMBTLDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC

Origin of Product

United States

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